molecular formula C9H5BrO3 B1657021 7-bromo-1H-isochromene-1,3(4H)-dione CAS No. 552333-33-2

7-bromo-1H-isochromene-1,3(4H)-dione

Cat. No.: B1657021
CAS No.: 552333-33-2
M. Wt: 241.04 g/mol
InChI Key: WANGWCBXVJULNK-UHFFFAOYSA-N
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Description

7-bromo-1H-isochromene-1,3(4H)-dione is an organic compound belonging to the class of isochromenes. Isochromenes are bicyclic structures containing a benzene ring fused to a pyran ring. The presence of a bromine atom at the 7th position and a dione functionality at the 1,3 positions makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-1H-isochromene-1,3(4H)-dione typically involves the bromination of isochromene-1,3-dione. One common method includes:

    Bromination Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient bromination. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-bromo-1H-isochromene-1,3(4H)-dione can undergo various chemical reactions, including:

  • Substitution Reactions

      Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

      Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.

  • Reduction Reactions

      Hydrogenation: The dione functionality can be reduced to diols using hydrogen gas in the presence of a catalyst such as palladium on carbon.

  • Oxidation Reactions

      Oxidative Cleavage: The compound can be oxidized to form smaller fragments using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Hydrogenation: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Oxidative Cleavage: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted isochromene derivatives.

    Hydrogenation: Formation of 7-bromo-1H-isochromene-1,3-diol.

    Oxidative Cleavage: Formation of smaller carboxylic acids or aldehydes.

Scientific Research Applications

7-bromo-1H-isochromene-1,3(4H)-dione has several applications in scientific research:

  • Chemistry

    • Used as a building block in organic synthesis for the preparation of more complex molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine

    • Explored as a lead compound in drug discovery for the development of new therapeutic agents.
  • Industry

    • Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-bromo-1H-isochromene-1,3(4H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and dione functionality play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-1H-isochromene-1,3(4H)-dione: Similar structure with a chlorine atom instead of bromine.

    7-fluoro-1H-isochromene-1,3(4H)-dione: Similar structure with a fluorine atom instead of bromine.

    7-iodo-1H-isochromene-1,3(4H)-dione: Similar structure with an iodine atom instead of bromine.

Uniqueness

7-bromo-1H-isochromene-1,3(4H)-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s biological activity.

Properties

IUPAC Name

7-bromo-4H-isochromene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO3/c10-6-2-1-5-3-8(11)13-9(12)7(5)4-6/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANGWCBXVJULNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Br)C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594278
Record name 7-Bromo-1H-2-benzopyran-1,3(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552333-33-2
Record name 7-Bromo-1H-2-benzopyran-1,3(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-3,4-dihydro-1H-2-benzopyran-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 2-(carboxymethyl)-5-bromobenzoic acid (2.37 g) in acetone (20 ml) was added acetyl chloride (2.60 ml) and the reaction mixture was stirred at room temperature for 18 hours. The solvent was evaporated and azeotroped with toluene (×3). The resultant solid was triturated with diethyl ether to yield 7-bromo-1H-isochromene-1,3(4H)-dione as a brown solid (2.20 g); NMR Spectrum: (DMSOd6) 4.24 (s, 2H), 7.42 (d, 1H), 7.94 (d, 1H), 8.13 (s, 1H).
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To the title compound of 16A in acetonitrile (CH3CN, 60 ml) was added N,N′-dicyclohexylcarbodiimide (DCC, 5.8 g, 28.2 mmol). The reaction mixture was stirred at ambient temperature overnight. After filtration, the filtrate was evaporated to give the title compound of 16B as a yellow solid (96.32 g, 98.7% yield).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A oven-dried 10 mL round-bottomed flask containing a stirring bar was charged with 5-bromo-2-(carboxymethyl)benzoic acid (500 mg, 1.93 mmol). Freshly distilled acetyl chloride (5.0 ml) was added, the flask was fitted with a condenser and the reaction mixture was refluxed under an argon atmosphere for 16 h. The reaction was then cooled to room temperature and the excess acetyl chloride was removed in vacuo. The solid obtained was triturated with Et2O (5.0 mL), filtered and dried to give 7-bromoisochroman-1,3-dione as an off white solid (404.7 mg, 87%). Spectral data for this compound were consistent with those in the literature. M.p. 176-178° C. (lit.7 M.p. 171-173° C.); 1H NMR (400 MHz, DMSO-d6): δ=8.13 (s, 1H), 7.94 (d, J=8.2 Hz, 1H), 7.41 (d, J=8.2 Hz, 1H), 4.23 (s, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Yield
87%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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